ethyl 3-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate
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Overview
Description
ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.
Chemical Reactions Analysis
ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: Exhibits significant anti-HIV activity. The uniqueness of ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H30N4O4 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C25H30N4O4/c1-3-33-25(31)24-23(18-8-4-5-9-19(18)26-24)27-22(30)12-13-28-14-16-29(17-15-28)20-10-6-7-11-21(20)32-2/h4-11,26H,3,12-17H2,1-2H3,(H,27,30) |
InChI Key |
WGYQDHJOUFKECJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CCN3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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